![molecular formula C20H21ClN2O4S B2930913 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide CAS No. 921996-48-7](/img/structure/B2930913.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21ClN2O4S and its molecular weight is 420.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a complex structure that includes a benzo[b][1,4]oxazepin core and a chlorobenzenesulfonamide moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit various biological activities through mechanisms such as:
- Inhibition of Enzymatic Activity : Many sulfonamides act as enzyme inhibitors, potentially affecting metabolic pathways.
- Interaction with Receptors : The presence of the oxazepin structure suggests possible interaction with neurotransmitter receptors, which can influence neurological activity.
Anticonvulsant Activity
Studies have shown that derivatives of oxazepin compounds can exhibit anticonvulsant properties. For instance, related compounds have demonstrated significant protective activity against seizures induced by models such as maximal electroshock (MES) and pentylenetetrazol (PTZ) at doses ranging from 30 to 100 mg/kg .
Table 1: Summary of Anticonvulsant Activity
Compound | Model Used | Dose (mg/kg) | ED50 (mg/kg) | Protective Index |
---|---|---|---|---|
Compound A | MES | 100 | 15.2 | >13 |
Compound B | PTZ | 30 | 23.4 | >25.6 |
N-(5-allyl...) | MES/ PTZ | 30 - 100 | TBD | TBD |
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of oxazepin and evaluated their biological activities. Among them, certain derivatives exhibited promising anticonvulsant effects comparable to established medications like phenytoin and carbamazepine .
- In Vivo Studies : In vivo testing on animal models has indicated that modifications to the oxazepin structure can enhance anticonvulsant potency while reducing toxicity .
- Docking Studies : Computational docking studies have suggested that these compounds may interact with voltage-gated sodium channels and GABA receptors, which are critical in seizure modulation .
特性
IUPAC Name |
2-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSQADWTXIXSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。